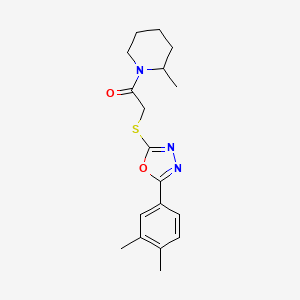

2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

Description

2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 5 and a 2-methylpiperidin-1-yl moiety linked via a thioether and ketone bridge. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in medicinal chemistry.

Properties

IUPAC Name |

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-12-7-8-15(10-13(12)2)17-19-20-18(23-17)24-11-16(22)21-9-5-4-6-14(21)3/h7-8,10,14H,4-6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORPYGQBVBLWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a novel organic molecule that incorporates an oxadiazole ring and a thioether group, which are known to enhance biological activity. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features:

- An oxadiazole ring that is often associated with various pharmacological activities.

- A thioether linkage that may enhance lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated against various microorganisms.

Table 1: Antimicrobial Activity of 2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These results suggest that the compound has a broad spectrum of activity against both bacterial and fungal pathogens.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro assays. The mechanism is likely related to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of TNF-alpha Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels compared to untreated controls. This suggests its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies have indicated that the compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been investigated.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

The IC50 values indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activity of 2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone may involve:

- Enzyme Interaction : The oxadiazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity.

- Cell Membrane Permeability : The thioether group enhances the ability of the compound to penetrate cell membranes, facilitating its bioactivity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogenated phenyl groups (e.g., 4-Cl, 4-F) enhance cytotoxicity, likely due to increased electrophilicity and DNA interaction .

- Lipophilicity: The 3,4-dimethylphenyl group in the target compound may improve cell penetration compared to polar substituents (e.g., 4-CN, 4-NO2 in ) but could reduce aqueous solubility .

- Piperidine Modifications : The 2-methylpiperidinyl group may confer better metabolic stability than 4-methylpiperidinyl or benzylpiperazinyl moieties due to steric hindrance against enzymatic degradation .

Pharmacological Activity

Cytotoxicity

Compounds with pyrimidine-thiopropyl side chains (e.g., 4a–g in ) exhibit cytotoxicity proportional to viable cell counts, with IC50 values ranging from 8–12 µM against HeLa and MCF-7 cell lines . In contrast, derivatives with bulkier aryl groups (e.g., 4-benzylpiperazinyl in ) show reduced cytotoxicity, suggesting steric effects may hinder target binding.

Antioxidant Activity

Oxadiazole-thio derivatives with benzimidazole or methoxyphenyl groups (e.g., ) demonstrate radical scavenging activity (DPPH IC50: ~25 µM), comparable to ascorbic acid.

Yield Comparison :

- Halogenated analogs (e.g., 4-Cl, 4-F) achieve yields of 68–73% .

- Piperidine-containing derivatives (e.g., ) report lower yields (~64%) due to steric challenges .

Physicochemical Properties

The higher logP of the target compound (3.8 vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.